molecular formula C18H20FN3O4S B2628813 N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251679-69-2

N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2628813
CAS No.: 1251679-69-2
M. Wt: 393.43
InChI Key: IGMNDKRYSCJREI-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound. It is characterized by the presence of a fluorinated aromatic ring, a pyrrolidine sulfonyl group, and a dihydropyridinone moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine sulfonyl intermediate: This could involve the reaction of pyrrolidine with a sulfonyl chloride under basic conditions.

    Synthesis of the dihydropyridinone core: This might be achieved through a cyclization reaction involving appropriate precursors.

    Coupling reactions: The final step could involve coupling the fluorinated aromatic amine with the dihydropyridinone intermediate under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the pyrrolidine or dihydropyridinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The aromatic ring could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and biological processes.

    Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like N-(4-fluoro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This could involve inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
  • N-(4-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Uniqueness

The presence of the 4-fluoro-2-methylphenyl group might impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and pharmacokinetic profile.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-13-11-14(19)6-7-15(13)20-17(23)12-21-8-4-5-16(18(21)24)27(25,26)22-9-2-3-10-22/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMNDKRYSCJREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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